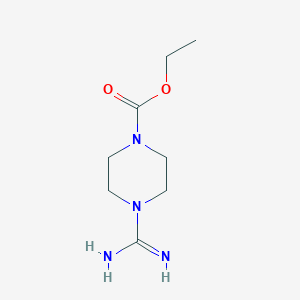

Ethyl 4-carbamimidoylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-carbamimidoylpiperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-carbamimidoylpiperazine-1-carboxylate is based on its molecular formula, C8H16N4O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-carbamimidoylpiperazine-1-carboxylate can be inferred from its molecular formula, C8H16N4O2, and its molecular weight, 200.24 g/mol .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Hybrid Molecules

Ethyl 4-carbamimidoylpiperazine-1-carboxylate plays a role in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been investigated for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

2. Antitumor Drug Synthesis

Ethyl 4-carbamimidoylpiperazine-1-carboxylate is also used in the synthesis of the antitumor drug temozolomide, offering alternative methods that avoid the use of hazardous materials like methyl isocyanate (Wang, Stevens, & Thomson, 1994).

3. Catalyzed Annulation for Tetrahydropyridines

In another application, Ethyl 4-carbamimidoylpiperazine-1-carboxylate is used in phosphine-catalyzed annulation processes to synthesize tetrahydropyridines, which are highly functionalized and have complete regioselectivity (Zhu, Lan, & Kwon, 2003).

4. Anti-Tubercular Drug Development

This compound is also integral in the development of anti-tubercular drugs, where it is used in the synthesis of pyrimidine-pyrazole hybrid motifs. These compounds have shown potential in in silico and in vitro studies against mycobacterium tuberculosis (Vavaiya et al., 2022).

5. Novel Pyrrolo[1,2-a]pyrazine Derivatives

Research also includes the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives, starting from ethyl 4-carbamimidoylpiperazine-1-carboxylate, leading to analogues of natural alkaloids with potential biological activities (Voievudskyi et al., 2016).

6. Synthesis of Bis-Heterocyclic Monoazo Dyes

The compound is also used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, demonstrating its versatility in organic synthesis and dye production (Karcı & Karcı, 2012).

7. Enzymatic Route for Kinetic Resolution

In pharmaceutical manufacturing, ethyl 4-carbamimidoylpiperazine-1-carboxylate is used in the kinetic resolution of compounds, specifically in the production of drug doxazosin mesylate, highlighting its importance in enantiomer separation (Kasture et al., 2005).

8. Selective Fluorination in Organic Synthesis

It is also a key player in selective fluorination processes in organic synthesis, demonstrating the broad utility of this compound in chemistry (Makino & Yoshioka, 1988).

Eigenschaften

IUPAC Name |

ethyl 4-carbamimidoylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10/h2-6H2,1H3,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDJJENVIFJHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276174 |

Source

|

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

CAS RN |

63981-39-5 |

Source

|

| Record name | Ethyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)

![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1294803.png)